

Synthesis and Characterization of 2-(piperazin-1-ylcarbonyl)-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(piperazin-1-ylcarbonyl)-1H-indole

Cat. No.: B171871

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound **2-(piperazin-1-ylcarbonyl)-1H-indole**. This molecule belongs to the indole-2-carboxamide class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.^{[1][2]} Derivatives of this core structure have shown promise as antituberculosis agents, antioxidants, and kinase inhibitors, highlighting the importance of developing efficient synthetic routes and thorough characterization methodologies.^{[1][3][4]}

Synthesis Methodology

The synthesis of **2-(piperazin-1-ylcarbonyl)-1H-indole** is typically achieved through the coupling of indole-2-carboxylic acid with piperazine. A common and effective method for this amide bond formation involves the use of a coupling agent to activate the carboxylic acid, followed by nucleophilic attack by the amine.

Experimental Protocol

A plausible and widely used method for the synthesis of indole-2-carboxamides is the HATU-mediated coupling reaction.^[1]

Materials:

- Indole-2-carboxylic acid

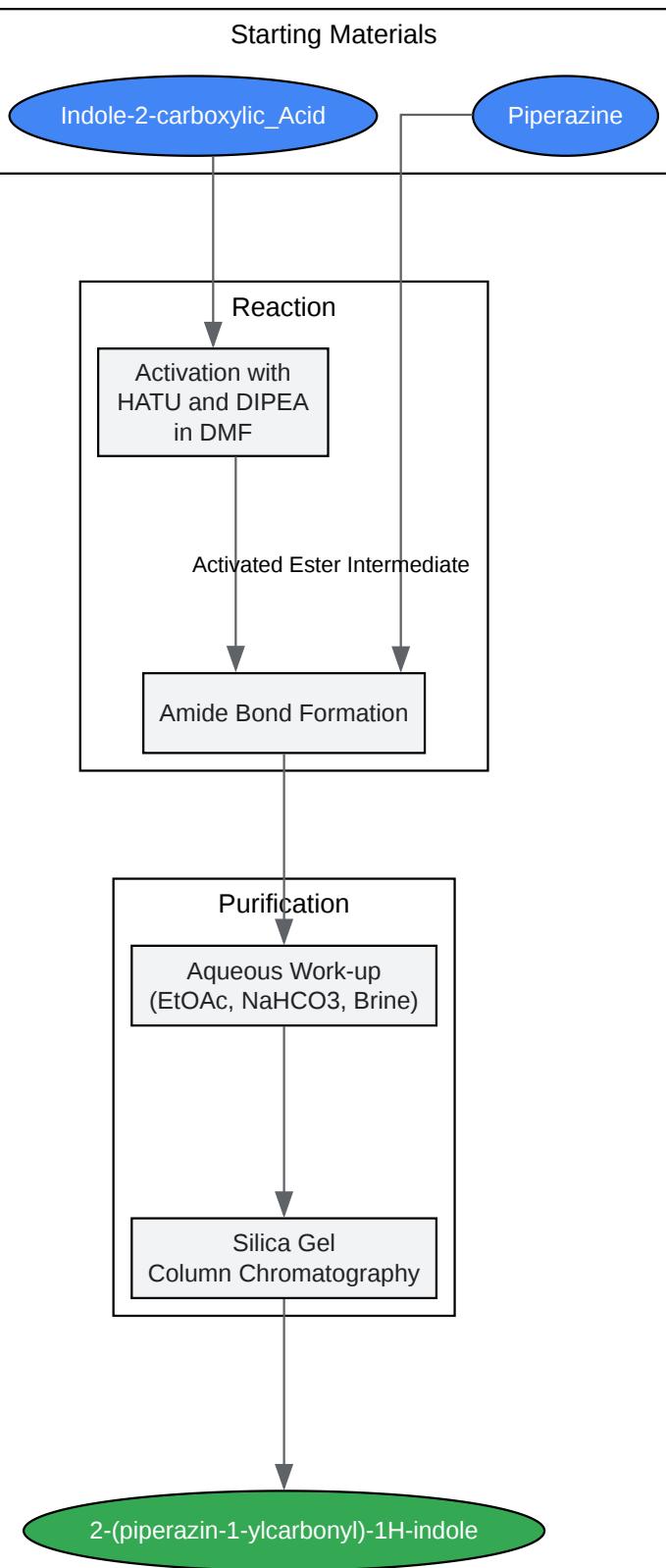
- Piperazine
- 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-2-carboxylic acid (1 equivalent) in anhydrous DMF.
- Activation: To this solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.
- Amine Addition: Add piperazine (1.2 equivalents) to the reaction mixture. Note: As piperazine has two secondary amine groups, careful control of stoichiometry is important to minimize di-acylation. Using a slight excess of piperazine can favor the mono-acylated product.
- Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (indole-2-carboxylic acid) is consumed.
- Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.

- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexane) to yield the pure **2-(piperazin-1-ylcarbonyl)-1H-indole**.

Characterization Data

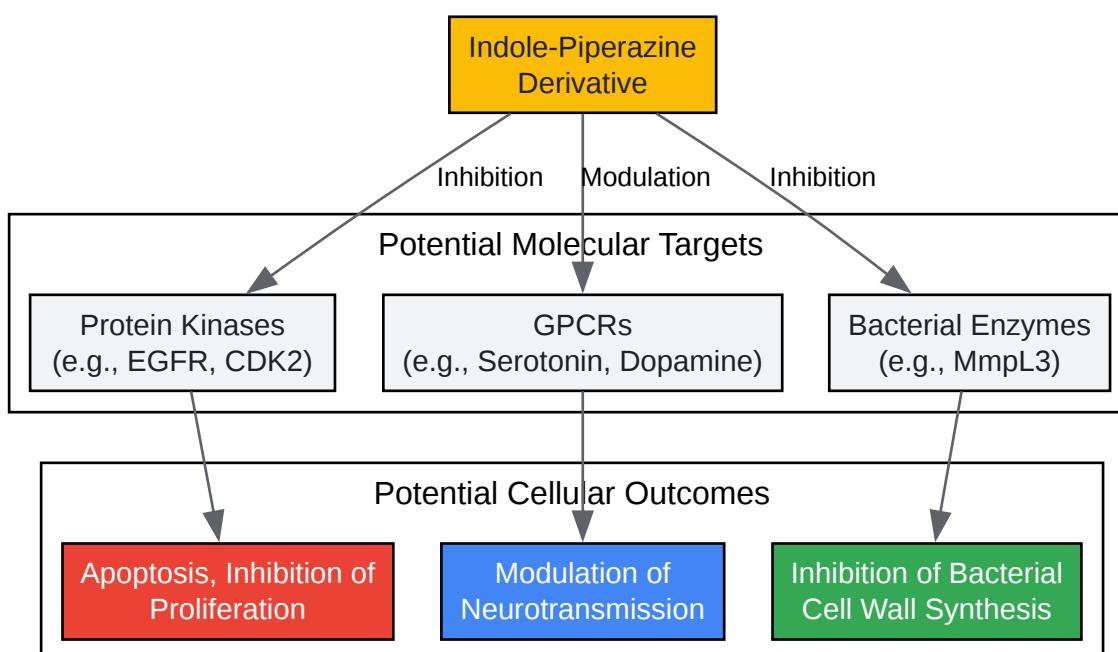

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected and reported data for **2-(piperazin-1-ylcarbonyl)-1H-indole**.

Analysis	Data
Molecular Formula	$C_{13}H_{15}N_3O$ [5]
Molecular Weight	229.28 g/mol [5][6]
Appearance	Expected to be a solid
Melting Point	Not explicitly reported; similar indole-2-carboxamides have melting points in the range of 160-180 °C. [3]
1H NMR	Expected chemical shifts (δ , ppm) in $CDCl_3$: Signals for the indole ring protons, piperazine ring protons, and the indole N-H proton. Specific peak assignments would require experimental data.
^{13}C NMR	Expected chemical shifts (δ , ppm) in $CDCl_3$: Signals for the carbonyl carbon, and the carbons of the indole and piperazine rings. Specific peak assignments would require experimental data.
IR (Infrared) Spectroscopy	Expected characteristic peaks (ν , cm^{-1}): N-H stretching (indole and piperazine), C=O stretching (amide), C-N stretching, and aromatic C-H stretching. [3]
Mass Spectrometry (MS)	Expected m/z for $[M+H]^+$: 230.12. High-resolution mass spectrometry would provide a more precise mass for elemental composition confirmation.
Boiling Point	470.5 ± 35.0 °C (Predicted) [5]
Density	1.252 ± 0.06 g/cm ³ (Predicted) [5]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-(piperazin-1-ylcarbonyl)-1H-indole**.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 2-(piperazin-1-ylcarbonyl)-1H-indole.

Potential Biological Signaling Pathways

Indole and piperazine moieties are prevalent in compounds with diverse pharmacological activities.^{[7][8][9]} While the specific signaling pathways for the title compound are not extensively studied, related molecules have been shown to interact with various biological targets. This diagram illustrates a generalized overview of potential signaling pathways that could be modulated by indole-piperazine derivatives.

[Click to download full resolution via product page](#)

Caption: Potential biological targets and activities of indole-piperazine compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Piperazin-1-ylcarbonyl)-1H-indole [myskinrecipes.com]
- 6. 2-(Piperazin-1-ylcarbonyl)-1h-indole - CAS:136818-95-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- To cite this document: BenchChem. [Synthesis and Characterization of 2-(piperazin-1-ylcarbonyl)-1H-indole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171871#synthesis-and-characterization-of-2-piperazin-1-ylcarbonyl-1h-indole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com